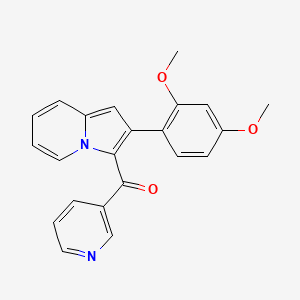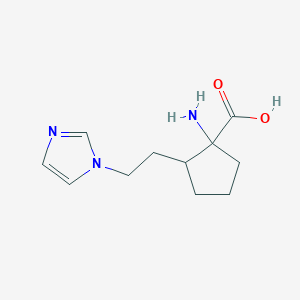
2-(2-(1h-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid typically involves the reaction of imidazole with appropriate cyclopentane derivatives under controlled conditions. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, involves large-scale chemical processes that ensure consistent quality and efficiency. These processes may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different imidazole derivatives with altered functional groups .
Applications De Recherche Scientifique
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
2-(2-(1H-Imidazol-1-yl)ethyl)-1-aminocyclopentane-1-carboxylic acid is unique due to its specific structure, which combines an imidazole ring with a cyclopentane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-amino-2-(2-imidazol-1-ylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c12-11(10(15)16)4-1-2-9(11)3-6-14-7-5-13-8-14/h5,7-9H,1-4,6,12H2,(H,15,16) |
Clé InChI |
QUDPMNZARSRTLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)(C(=O)O)N)CCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


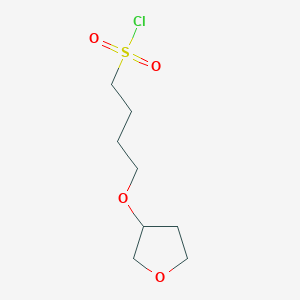

![(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
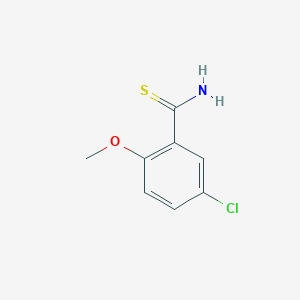
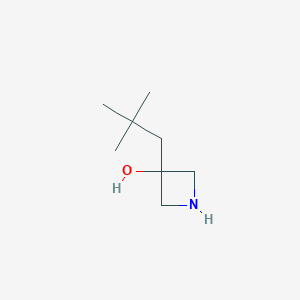
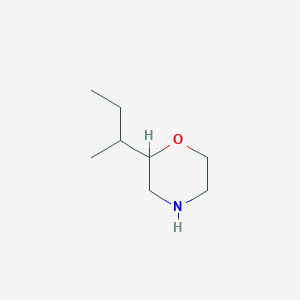
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573367.png)
![[1-(Pyridin-4-yl)cyclobutyl]methanol](/img/structure/B13573375.png)
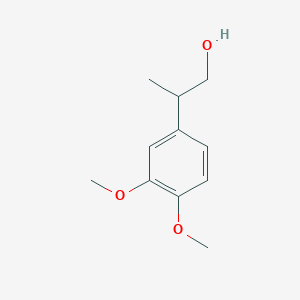

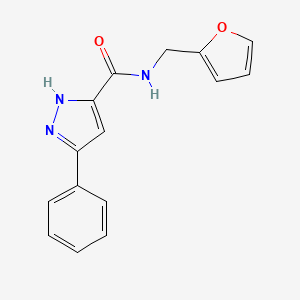
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
